molecular formula C16H14BrN3O2S2 B7480621 N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Cat. No. B7480621
M. Wt: 424.3 g/mol
InChI Key: QCOYUHMSXCQLSK-UHFFFAOYSA-N
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Description

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "BMS-345541" and belongs to the class of selective inhibitors of IκB kinase (IKK) β.

Mechanism of Action

The mechanism of action of BMS-345541 involves the inhibition of IκB kinase (N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide) β, which is a key regulator of the nuclear factor κB (NF-κB) signaling pathway. By inhibiting N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, BMS-345541 prevents the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the NF-κB signaling pathway, BMS-345541 has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMS-345541 in lab experiments is its selectivity for N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, which allows for more precise targeting of the NF-κB signaling pathway. Additionally, BMS-345541 has been shown to have low toxicity in vitro, making it a potentially safe and effective tool for studying the effects of NF-κB inhibition. However, one limitation of using BMS-345541 in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures.

Future Directions

There are several potential future directions for research on BMS-345541. One area of interest is the development of more potent and selective inhibitors of N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamideβ, which could have even greater potential for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMS-345541, particularly in the context of different cell types and disease states. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of BMS-345541 as a potential therapeutic agent.

Synthesis Methods

The synthesis of BMS-345541 involves a series of chemical reactions, starting with the reaction between 2-amino-4-bromothiazole and 3-bromoaniline to form 2-(3-bromoanilino)-1,3-thiazole-4-carboxamide. This intermediate compound is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, BMS-345541 has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-24(21,22)20-13-7-5-11(6-8-13)15-10-23-16(19-15)18-14-4-2-3-12(17)9-14/h2-10,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOYUHMSXCQLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

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